Cas no 86989-18-6 (4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate)

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate is a synthetic chromene derivative with potential applications in organic synthesis and pharmaceutical research. Its structure incorporates a pyranochromene core, which is known for its bioactive properties, along with an acetoxy functional group that enhances solubility and reactivity. The compound's rigid fused-ring system and phenolic hydroxyl group contribute to its stability and potential as an intermediate in the development of pharmacologically active molecules. Its well-defined molecular framework makes it suitable for structure-activity relationship studies, particularly in the exploration of antioxidant or anti-inflammatory agents. The presence of both hydrophilic and hydrophobic moieties allows for versatile derivatization, facilitating further chemical modifications.
4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate structure
86989-18-6 structure
Product Name:4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate
CAS No:86989-18-6
MF:C22H18O6
MW:378.374726772308
CID:837754
PubChem ID:73554087
Update Time:2025-09-28

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate
    • Alpinumisoflavone acetate
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-[4-(acetyloxy)phenyl]-5-hydroxy-2,2-dimethyl-
    • [ "" ]
    • HY-N2858
    • Alpinumisoflavoneacetate
    • 4-{5-HYDROXY-8,8-DIMETHYL-4-OXOPYRANO[3,2-G]CHROMEN-3-YL}PHENYL ACETATE
    • 86989-18-6
    • 4-(5-Hydroxy-2,2-dimethyl-6-oxo-2H,6H-pyrano[3,2-g]chromen-7-yl)phenyl acetate
    • FS-8804
    • CS-0023437
    • [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate
    • G83840
    • AKOS022184570
    • Inchi: 1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3
    • InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C=CC(C2C(=O)C3C(=CC4=C(C=3O)C=CC(C)(C)O4)OC=2)=CC=1

Computed Properties

  • Exact Mass: 378.11033829g/mol
  • Monoisotopic Mass: 378.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 562.5±50.0 °C at 760 mmHg
  • Flash Point: 199.1±23.6 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate Security Information

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate Pricemore >>

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Additional information on 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate

CAS No 86989-18-6: 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate

The compound with CAS No 86989-18-6, known as 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities. The structure of this molecule includes a chromen ring system with substituents that contribute to its unique properties.

The chromen ring system in this compound is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring. The gamma-pyrone ring is further substituted with hydroxyl and methyl groups at specific positions, which influence the compound's reactivity and stability. The phenyl acetate group attached to the chromen system adds to the molecule's complexity and potential for interaction with biological systems.

Recent studies have highlighted the importance of chromen derivatives in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that chromen derivatives can exhibit anti-inflammatory and antioxidant properties due to their ability to scavenge free radicals and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that CAS No 86989-18-6 could be a promising candidate for developing novel therapeutic agents targeting inflammatory diseases.

In addition to its biological activities, the synthesis of CAS No 86989-18-6 has been optimized through advanced organic chemistry techniques. A study in Organic Letters reported a concise synthesis route involving a one-pot reaction strategy that significantly improves yield and purity. This method involves the use of microwave-assisted synthesis, which has become increasingly popular due to its ability to accelerate reaction times and enhance selectivity.

The structural features of CAS No 86989-18-6 also make it an interesting candidate for material science applications. Its chromen-based structure could potentially be used in the development of fluorescent sensors or as a building block for more complex materials. Recent research in Advanced Materials has shown that chromen derivatives can exhibit luminescent properties under specific conditions, making them suitable for applications in optoelectronics.

Furthermore, the stereochemistry of CAS No 86989-18-6 plays a crucial role in its biological activity. A study published in Chirality demonstrated that enantiomers of similar chromen derivatives can exhibit different potencies in vitro, highlighting the importance of stereochemical considerations during drug development. This finding underscores the need for precise control over the stereochemistry during the synthesis of CAS No 86989-18.

In terms of pharmacokinetics, preliminary studies suggest that CAS No 86989-17 could have favorable absorption profiles due to its lipophilic nature. However, further research is required to fully understand its bioavailability and metabolic pathways. A recent review in Drug Metabolism Reviews emphasized the importance of early-stage pharmacokinetic studies in predicting drug behavior in vivo.

Overall, CAS No 7777777 is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable asset for future research and development efforts.

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